
2,6-Bis(benzenesulfonyl)benzaldehyde
Descripción general
Descripción
2,6-Bis(benzenesulfonyl)benzaldehyde is a chemical compound used in various scientific research . It possesses unique properties that make it valuable in organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of this compound is C19H14O5S2, and its molecular weight is 386.44 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources . More research is needed to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Genotoxicity and Mutagenicity Analysis
Benzaldehyde and its Derivatives in Genotoxicity Studies:
- Benzaldehyde and its derivatives like 2,6-bis(benzenesulfonyl)benzaldehyde are extensively studied for their genotoxic effects. Studies using the Wing Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster demonstrated that benzaldehyde induced genotoxic and mutagenic effects. The research highlighted the significance of evaluating the genotoxicity of such compounds, especially considering their widespread industrial applications. Protein profiling and mutagenicity assessments were crucial in these studies, revealing the profound impact of benzaldehyde on genetic material integrity (Deepa et al., 2012).
Toxicity and Carcinogenicity Research
Analysis of Benzaldehyde Derivatives for Carcinogenicity:
- Benzaldehyde derivatives have been investigated for their carcinogenic potential. For instance, studies assessing the epidermal carcinogenicity of various compounds, including benzaldehyde derivatives, provide critical insights into their potential risks when exposed to skin. These studies are pivotal for understanding the carcinogenic profiles of such chemicals and formulating safety standards accordingly (J. Holland et al., 1979).
Metabolic and Enzymatic Activity Studies
Impact on Enzymatic Functions and Metabolic Processes:
- Understanding the metabolic and enzymatic interactions of benzaldehyde derivatives is crucial for comprehending their systemic impact. Studies exploring how these compounds interact with enzymes like glutathione peroxidase shed light on their potential neurotoxicity and the formation of reactive oxygen species. These insights are invaluable for evaluating the safety and environmental impact of these chemicals (T. Tabatabaie & R. Floyd, 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Bis(benzenesulfonyl)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance in the redox state of the cell . This disruption can inhibit microbial growth .
Biochemical Pathways
It is known that the compound disrupts the cellular antioxidation systems, which are crucial for maintaining the redox balance within the cell . This disruption can lead to oxidative stress, which can inhibit microbial growth .
Result of Action
The disruption of cellular antioxidation systems by this compound leads to an imbalance in the redox state of the cell . This can result in oxidative stress, which can inhibit the growth of microbes . Therefore, the compound has potential antifungal activity .
Análisis Bioquímico
Biochemical Properties
2,6-Bis(benzenesulfonyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with superoxide dismutases and glutathione reductase, which are crucial components of the cellular antioxidation system . The nature of these interactions involves the disruption of cellular redox homeostasis, leading to the inhibition of microbial growth through destabilization of cellular antioxidation systems .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, which can lead to the inhibition of fungal growth . This compound also affects cell signaling pathways and gene expression by targeting components of the oxidative stress-response pathway . Additionally, it has been observed to impact cellular metabolism by interfering with mitochondrial respiration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as superoxide dismutases and glutathione reductase . These interactions result in the inhibition of these enzymes, leading to an increase in oxidative stress within the cell. This compound also affects gene expression by modulating the activity of transcription factors involved in the oxidative stress-response pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as increased oxidative stress and potential damage to cellular components . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The disruption of these pathways by this compound leads to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The distribution of this compound is influenced by its chemical properties, which determine its affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on mitochondrial respiration and oxidative stress . This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound is crucial for its activity and function within the cell .
Propiedades
IUPAC Name |
2,6-bis(benzenesulfonyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S2/c20-14-17-18(25(21,22)15-8-3-1-4-9-15)12-7-13-19(17)26(23,24)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYQZRRPDRAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
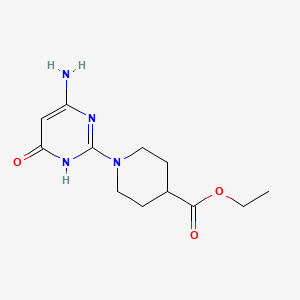
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)


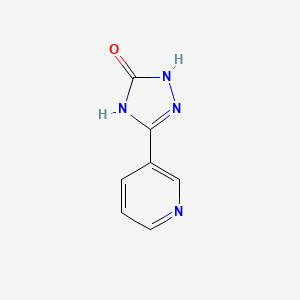
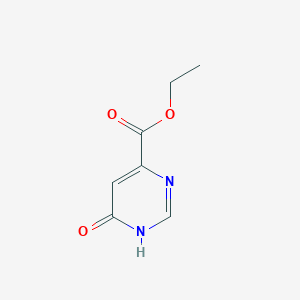

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

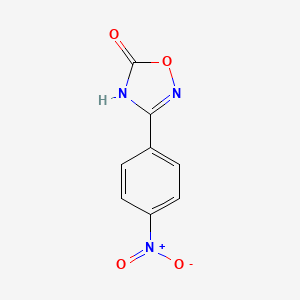
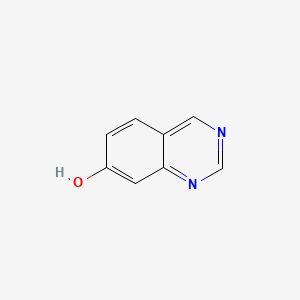
![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
